The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be accomplished through several methods, often involving multi-step reactions that utilize various reagents and catalysts.
The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile features a fused bicyclic system comprising a pyrrole and a pyrimidine ring.
Structural elucidation can be performed using:
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile participates in various chemical reactions due to its functional groups.
The primary biological target for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4).
The compound interacts with PAK4 through:
Inhibition of PAK4 affects several cellular processes including:
The applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile span various fields:
The 7-methyl group on pyrrolo[2,3-d]pyrimidine derivatives confers critical advantages in molecular recognition and pharmacokinetic behavior. Methylation at N-7 stabilizes the 7H-tautomer, preventing undesired N-9 regioisomer formation that can compromise target engagement. This tautomeric control ensures consistent orientation within hydrophobic enzyme pockets, as demonstrated in JAK3 inhibitors where 7-methyl derivatives exhibit >3,300-fold selectivity over other JAK isoforms [3]. The methyl group’s steric bulk selectively fills a sub-pocket adjacent to Cys909 in JAK3, enabling covalent or high-affinity non-covalent interactions inaccessible to unmethylated analogues [3] [8].
Table 1: Impact of 7-Methyl Substitution on JAK3 Inhibitor Efficacy
Compound | R-Group | JAK3 IC₅₀ (nM) | Selectivity vs JAK2 |
---|---|---|---|
J1b | H | 18.7 | 42-fold |
J1f | H | 9.2 | 105-fold |
9a | CH₃ | 0.29 | >3,300-fold |
Data derived from carrageenan-induced inflammation studies and kinase profiling [3]
The 4-cyano modification serves as a multipurpose pharmacophore that enhances target binding, cellular permeability, and metabolic stability. The nitrile’s strong dipole moment (∼3.5 D) forms hydrogen bonds with backbone amides (e.g., Leu956 in JAK3) and water-mediated contacts within kinase hinge regions, displacing structured water molecules that incur entropic penalties [5] [6]. This group’s compact size (molecular volume ∼24 ų) avoids steric clashes in constricted catalytic clefts while providing ∼20-fold higher binding affinity than 4-H or 4-NH₂ analogues.
Table 2: Binding Parameters of 4-Substituted Pyrrolo[2,3-d]pyrimidines
C4 Substituent | JAK1 Kd (nM) | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability (% remaining) |
---|---|---|---|
CN | 8.5 | 28.4 | 88 |
CONH₂ | 142 | 5.7 | 63 |
COOH | 310 | 1.2 | 45 |
Data from JAK1-selective inhibitor (R)-6c and analogues [5] [6]
Halogen atoms (F, Cl, Br) at strategic positions on the pyrrolo[2,3-d]pyrimidine scaffold profoundly influence target potency, pharmacokinetics, and therapeutic applications. C-5 and C-6 halogens modulate electron distribution, affecting π-stacking and charge-transfer interactions, while C-7 halogens introduce steric constraints that enhance selectivity for specific kinase conformations [6] [8].
CDK4/6 Selectivity: 6-Fluoro substitution in CDK4/6 inhibitors increases hinge-binding energy (ΔG = −8.9 kcal/mol) through fluorine-mediated hydrogen bonds with Asp97. This enhances G₁/S phase arrest in breast cancer models (IC₅₀ = 4 nM in MCF-7 cells) [6].
Immunomodulation:7-Chloro derivatives exhibit dual IKKε/TBK1 inhibition by coordinating with catalytic cysteine residues (Cys467 in TBK1). This halogen-dependent binding suppresses IFN-α production in PBMCs (IC₅₀ = 11 nM), showing promise for lupus and RA therapy [8].
Table 3: Halogenation Effects on Kinase Inhibitor Profiles
Position | Halogen | Primary Target | IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|---|
C-5 | Br | EGFR T790M | 2.1 | NSCLC |
C-6 | F | CDK4/6 | 4.0 | HR+ Breast Cancer |
C-7 | Cl | TBK1/IKKε | 11 | Lupus, Rheumatoid Arthritis |
Data compiled from kinase profiling and cell-based assays [6] [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1